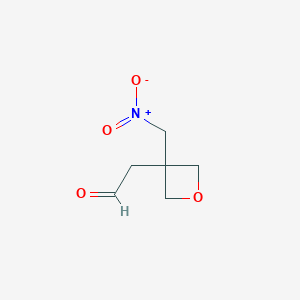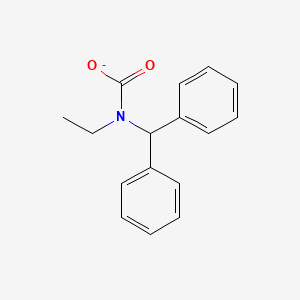
2-Amino-5-methoxy-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-methoxy-3-methylphenol is an organic compound that belongs to the class of aromatic amines and phenols It is characterized by the presence of an amino group (-NH2), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-3-methylphenol can be achieved through several synthetic routes One common method involves the nitration of 3-methylphenol (m-cresol) followed by reduction and methoxylation The nitration step introduces a nitro group (-NO2) to the benzene ring, which is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-nitro-5-methoxy-3-methylphenol, where the nitro group is reduced to an amino group in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-methoxy-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-5-methoxy-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-methoxy-3-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit microbial growth or scavenge free radicals.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylphenol: Similar structure but lacks the methoxy group.
2-Amino-3-methylphenol: Similar structure but lacks the methoxy group and has a different position of the amino group.
5-Amino-2-methoxyphenol: Similar structure but has a different position of the amino and methyl groups.
Uniqueness
2-Amino-5-methoxy-3-methylphenol is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-amino-5-methoxy-3-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4,10H,9H2,1-2H3 |
Clave InChI |
FPOBSNGMGLIEOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)



![1-acetyl-N-[1-[[1-[[3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12114567.png)
![Pyrazine, 2-chloro-6-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12114570.png)
![Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-](/img/structure/B12114574.png)

![6-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114585.png)

![2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12114596.png)


